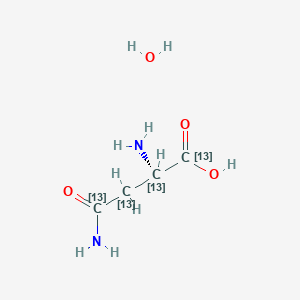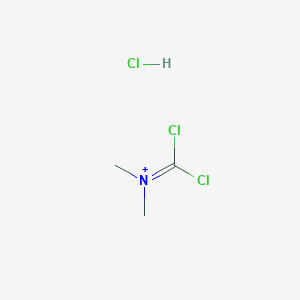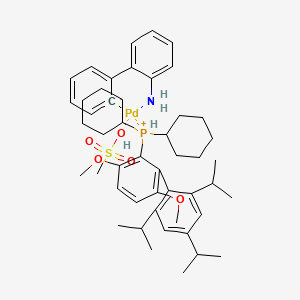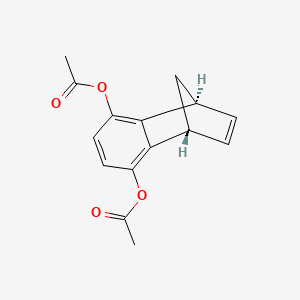
Linoleoyl coenzyme A lithium salt, >=85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C39H66N7O17P3S and a molecular weight of 1029.96 g/mol . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical reactions. Linoleoyl coenzyme A lithium salt is specifically used to study the specificity and kinetics of mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) and acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of linoleoyl coenzyme A lithium salt involves the esterification of linoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of linoleoyl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Linoleoyl coenzyme A lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert linoleoyl coenzyme A lithium salt into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of linoleoyl coenzyme A lithium salt. These products are often used in further biochemical studies and applications .
Applications De Recherche Scientifique
Linoleoyl coenzyme A lithium salt has a wide range of scientific research applications, including:
Mécanisme D'action
Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for specific enzymes involved in lipid metabolism. The molecular targets include mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) and acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT). These enzymes catalyze the transfer of linoleoyl groups to specific lipid molecules, thereby playing a crucial role in lipid biosynthesis and remodeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleoyl coenzyme A lithium salt: Similar in structure but contains an oleoyl group instead of a linoleoyl group.
Stearoyl coenzyme A lithium salt: Contains a stearoyl group and is used in similar biochemical studies.
Palmitoyl coenzyme A lithium salt: Contains a palmitoyl group and is another derivative of coenzyme A used in lipid metabolism research.
Uniqueness
Linoleoyl coenzyme A lithium salt is unique due to its specific role in studying the kinetics and specificity of enzymes involved in the metabolism of linoleic acid derivatives. Its distinct structure allows for targeted investigations into the biochemical pathways and mechanisms related to linoleic acid metabolism .
Propriétés
Formule moléculaire |
C39H66LiN7O17P3S |
|---|---|
Poids moléculaire |
1036.9 g/mol |
InChI |
InChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+; |
Clé InChI |
CTWLPSLUUFXOFO-NNNYMDSFSA-N |
SMILES isomérique |
[Li].CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)


![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)






